Cas no 1806982-70-6 (2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid)

2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid
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- インチ: 1S/C8H3F3N2O2/c9-4-1-3(8(14)15)5(2-12)13-6(4)7(10)11/h1,7H,(H,14,15)
- InChIKey: YNOYMJGRIIHTSQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(=O)O)=C(C#N)N=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 74
2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029046198-500mg |
2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid |
1806982-70-6 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
Alichem | A029046198-250mg |
2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid |
1806982-70-6 | 97% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029046198-1g |
2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid |
1806982-70-6 | 97% | 1g |
$3,069.40 | 2022-03-31 |
2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acidに関する追加情報
Professional Introduction to 2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid (CAS No. 1806982-70-6)
2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid, with the CAS number 1806982-70-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its cyano, difluoromethyl, and fluoro substituents, contribute to its unique chemical properties and make it a valuable scaffold for the development of novel bioactive molecules.
The cyano group at the 3-position of the pyridine ring introduces a polar electron-withdrawing nature to the molecule, which can influence its interactions with biological targets. This feature is particularly useful in drug design, as it can enhance binding affinity and selectivity. Additionally, the difluoromethyl group at the 6-position is a well-known pharmacophore that often improves metabolic stability and bioavailability of drug candidates. The presence of two fluoro atoms, one at the 5-position and another as part of the difluoromethyl group, further enhances the compound's electronic properties and potential for biological activity.
In recent years, there has been a growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Studies have shown that pyridine derivatives can exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The specific arrangement of functional groups in 2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid makes it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. Researchers have leveraged its structural framework to develop inhibitors targeting various disease-related enzymes and receptors. For instance, modifications around the pyridine core have been explored to enhance binding to protein kinases, which are critical targets in cancer therapy. The cyano group and difluoromethyl moiety are particularly noteworthy, as they have been shown to improve binding interactions with key amino acid residues in target proteins.
The fluoro substituents in this compound also play a crucial role in modulating its biological activity. Fluoro atoms are known to influence metabolic pathways and can enhance the bioavailability of drug candidates. Furthermore, they can affect the electronic properties of the molecule, leading to improved interactions with biological targets. This makes 2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid a versatile scaffold for medicinal chemists seeking to develop novel therapeutics.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that it can effectively interact with various biological targets by optimizing its binding orientation. These studies suggest that small modifications to the structure could lead to even more potent and selective drug candidates.
Moreover, the synthesis of 2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid has been optimized through various synthetic routes, making it more accessible for research purposes. Modern synthetic methodologies have enabled chemists to produce this compound with high yield and purity, facilitating its use in both academic and industrial settings.
The pharmaceutical industry has shown particular interest in pyridine derivatives due to their broad range of applications. Companies are actively exploring new ways to incorporate this compound into drug candidates targeting various diseases. Its unique structural features make it an attractive starting point for further development.
In conclusion,2-Cyano-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid (CAS No. 1806982-70-6) represents a significant advancement in pharmaceutical chemistry. Its structural complexity and functional diversity make it a valuable tool for researchers seeking to develop novel bioactive molecules. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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